(3S,5S)-5-Fluoropiperidin-3-ol
Description
(3S,5S)-5-Fluoropiperidin-3-ol is a fluorinated piperidine derivative characterized by hydroxyl and fluorine substituents at the 3- and 5-positions of the piperidine ring, respectively, with both stereocenters in the S configuration. The fluorine atom enhances metabolic stability and lipophilicity, while the hydroxyl group provides a site for hydrogen bonding, influencing target selectivity .
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(3S,5S)-5-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/t4-,5-/m0/s1 |
InChI Key |
NEKACQUHAHXIIL-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@@H](CNC[C@H]1F)O |
Canonical SMILES |
C1C(CNCC1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-Fluoropiperidin-3-ol typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of (3S,5S)-5-Fluoropiperidin-3-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-Fluoropiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoropiperidin-3-one, while reduction could produce 5-fluoropiperidine.
Scientific Research Applications
(3S,5S)-5-Fluoropiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3S,5S)-5-Fluoropiperidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
The structural and functional features of (3S,5S)-5-Fluoropiperidin-3-ol can be contrasted with analogous piperidine and heterocyclic derivatives. Key comparisons include:
Structural Analogues with Fluorine or Trifluoromethyl Groups
Key Findings :
- The trifluoromethyl analogue (3S,5R)-5-Trifluoromethylpiperidin-3-ol exhibits greater lipophilicity (logP ~1.8 vs.
- Stereochemical differences at C5 (R vs. S) in trifluoromethyl vs. fluoro derivatives dramatically alter molecular geometry, impacting interactions with chiral biological targets (e.g., enzymes or receptors) .
Pyridine-Based Fluorinated Analogues
Key Findings :
- The pyridine derivative replaces the piperidine ring with an aromatic system, increasing rigidity and altering electronic properties.
- Pyridine-based analogues are often utilized in kinase inhibitor design due to their planar structure and π-π stacking capabilities, whereas piperidine derivatives are favored for conformational flexibility in GPCR-targeted drugs .
Piperidine Derivatives with Aromatic Substituents
Key Findings :
- The trimethoxyphenyl group increases steric bulk and introduces methoxy-mediated hydrophobic interactions, making this compound suitable for targeting hydrophobic binding pockets (e.g., in tubulin inhibitors) .
- Compared to (3S,5S)-5-Fluoropiperidin-3-ol, this derivative’s higher molecular weight (281.35 vs. 119.14) may reduce blood-brain barrier permeability, limiting central nervous system applications .
Biological Activity
(3S,5S)-5-Fluoropiperidin-3-ol is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound (3S,5S)-5-Fluoropiperidin-3-ol can be represented as follows:
This structure includes a fluorine atom at the 5-position of the piperidine ring, which is crucial for its biological activity.
The biological activity of (3S,5S)-5-Fluoropiperidin-3-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity through strong hydrogen bonding and dipole interactions. This results in improved pharmacokinetic properties and increased potency in derived pharmaceuticals .
Antimicrobial Properties
Research indicates that (3S,5S)-5-Fluoropiperidin-3-ol exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has demonstrated efficacy in inhibiting tumor cell proliferation in several cancer types, including lung and breast cancers. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of (3S,5S)-5-Fluoropiperidin-3-ol against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial effects.
- Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with (3S,5S)-5-Fluoropiperidin-3-ol resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as an anticancer agent .
Pharmacokinetics
Pharmacokinetic studies suggest that (3S,5S)-5-Fluoropiperidin-3-ol has favorable absorption characteristics with moderate bioavailability. Its half-life is approximately 4 hours, allowing for potential dosing regimens in therapeutic applications.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
